molecular formula C10H10N2O3 B1604240 methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate CAS No. 871583-16-3

methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Cat. No. B1604240
M. Wt: 206.2 g/mol
InChI Key: FTKKYZOTROHAOV-UHFFFAOYSA-N
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Description



  • Methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C<sub>10</sub>H<sub>10</sub>N<sub>2</sub>O<sub>3</sub> .

  • It belongs to the pyrrolopyridine class of compounds and contains a pyrrole ring fused with a pyridine ring.

  • The compound has a methoxy group (OCH<sub>3</sub>) at the 4-position of the pyrrolo ring.





  • Synthesis Analysis



    • The synthesis of methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate can be achieved through various methods, including cyclization reactions or condensation reactions.

    • Specific synthetic routes and conditions would depend on the desired yield and purity.





  • Molecular Structure Analysis



    • The molecular structure of methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate consists of a pyrrolo ring fused with a pyridine ring.

    • The methoxy group is attached to the pyrrolo ring at the 4-position.





  • Chemical Reactions Analysis



    • The compound may undergo various chemical reactions, including substitution, oxidation, and reduction reactions.

    • Further investigation is needed to explore specific reactions and their mechanisms.





  • Physical And Chemical Properties Analysis



    • The compound has a molecular weight of 206.20 g/mol .

    • It is a solid with a melting point in the range of 225–227°C .

    • Solubility and other physicochemical properties would require experimental determination.




  • Scientific Research Applications

    Synthesis and Derivative Formation

    Methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate has been utilized in various synthesis processes. For instance, Bencková and Krutošíková (1997) synthesized derivatives like 1H-Pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acid, showcasing its role in creating complex organic structures (Bencková & Krutošíková, 1997).

    Potential in Antimicrobial Applications

    Research by Hublikar et al. (2019) involved the synthesis of novel derivatives, such as (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate, to evaluate their antimicrobial activities. This demonstrates the compound's potential in contributing to antimicrobial agent development (Hublikar et al., 2019).

    Advanced Organic Synthesis

    In advanced organic synthesis, this compound has been used as a building block. Khlebnikov et al. (2018) used a related compound in a strategy for synthesizing alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, highlighting its versatility in organic synthesis (Khlebnikov et al., 2018).

    Pharmaceutical Research

    The compound's derivatives have been studied for potential pharmaceutical applications. For example, in the study by Muszalska (2004), a derivative was examined for its hydrolysis kinetics in aqueous solutions, which is crucial for understanding drug stability and metabolism (Muszalska, 2004).

    Safety And Hazards



    • The compound is classified as an eye irritant and skin irritant .

    • Precautions should be taken during handling and storage.




  • Future Directions



    • Further research could explore its biological activity, potential therapeutic applications, and optimization of derivatives.




    Please note that this analysis is based on available information, and additional experimental data would be necessary for a more comprehensive understanding. 🌟


    properties

    IUPAC Name

    methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H10N2O3/c1-14-9-6-5-8(10(13)15-2)12-7(6)3-4-11-9/h3-5,12H,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FTKKYZOTROHAOV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=NC=CC2=C1C=C(N2)C(=O)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H10N2O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90647529
    Record name Methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90647529
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    206.20 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

    CAS RN

    871583-16-3
    Record name Methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90647529
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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